molecular formula C8H6ClNO B159855 3-Chloro-7-methylbenzo[d]isoxazole CAS No. 128520-86-5

3-Chloro-7-methylbenzo[d]isoxazole

Cat. No. B159855
M. Wt: 167.59 g/mol
InChI Key: JJDNTIJMCMIVES-UHFFFAOYSA-N
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Description

“3-Chloro-7-methylbenzo[d]isoxazole” is a chemical compound that belongs to the class of isoxazoles . Isoxazoles are five-membered heterocyclic compounds that contain one oxygen atom and one nitrogen atom at adjacent positions . They are commonly found in many commercially available drugs .


Synthesis Analysis

The synthesis of isoxazole derivatives often involves the 1,3-dipolar cycloaddition reaction . In this reaction, one 1,3-dipole and one dipolarophile are required . For example, Micheli et al. reported the synthesis of isoxazole derivatives by the 1,3-dipolar cycloaddition reaction .


Molecular Structure Analysis

The molecular structure of “3-Chloro-7-methylbenzo[d]isoxazole” consists of a five-membered isoxazole ring with chlorine and methyl groups attached at the 3rd and 7th positions, respectively .


Chemical Reactions Analysis

Isoxazole derivatives, including “3-Chloro-7-methylbenzo[d]isoxazole”, can undergo various chemical reactions. One of the most common reactions is the 1,3-dipolar cycloaddition, which involves the reaction of a 1,3-dipole and a dipolarophile .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Chloro-7-methylbenzo[d]isoxazole” can be inferred from similar compounds. For instance, “3-Methylbenzo[d]isoxazole” has a molecular weight of 133.15 g/mol .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthesis of 3-Methyl-4-chloro-4,5,6,7-tetrahydrobenz[1,2-d]isoxazole : This compound is synthesized from 3-methyl-4-oxo-4,5,6,7-tetrahydrobenz[1,2-d]isoxazole and is used in the alkylation of malonic ester and methoxytetralone enolates, leading to bi- and tetracyclic derivatives of the pyridine and hydropyridine series (Khripach & Ivanova, 1990).

Crystal Structures and Polymorphism

  • Structural Analysis of Chloro and Methylortho-benzoic Acids : Investigations into the chloro/methyl structural similarity of o-toluic acid and o-chlorobenzoic acid, including their co-crystal structures, have been conducted. This research enhances understanding of hydrogen-bonded ribbons and polymorphism in these compounds (Polito et al., 2008).

Biological and Pharmacological Studies

  • Antipsychotic Drug Candidate Study : A study focusing on 7-(4-(4-(6-fluorobenzo[d]-isoxazol-3-yl)-piperidin-1-yl)butoxy)-4-methyl-8-chloro-2H-chromen-2-one mesylate (CY611), an antipsychotic drug candidate, investigated its polymorphs and pharmacokinetics. Different forms of this compound were characterized, contributing to the understanding of its pharmacological properties (Hao et al., 2020).

Chemical Properties and Reactions

  • Copper-Catalyzed Oxidative C(sp3)-H/C(sp3)-H Cross-Coupling : A novel copper-catalyzed reaction involving 3-methylbenzo[c]isoxazoles and methyl ketones was developed. This process synthesizes indigoid analogues and contributes significantly to the field of organic chemistry and catalysis (Zhuang et al., 2021).

Future Directions

Isoxazoles, including “3-Chloro-7-methylbenzo[d]isoxazole”, continue to be an area of interest in drug discovery due to their wide range of biological activities . Future research may focus on developing new synthetic strategies, exploring their biological activities, and optimizing their properties for therapeutic use .

properties

IUPAC Name

3-chloro-7-methyl-1,2-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO/c1-5-3-2-4-6-7(5)11-10-8(6)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJDNTIJMCMIVES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=NO2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10567654
Record name 3-Chloro-7-methyl-1,2-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10567654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-7-methylbenzo[d]isoxazole

CAS RN

128520-86-5
Record name 3-Chloro-7-methyl-1,2-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10567654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred mixture of 114 parts of 1,2-benzisoxazol-3-ol and 230 parts of phosphoryl chloride were added dropwise 160 parts of N,N-diethylethanamine (exothermic reaction). Upon complete addition, the reaction mixture was stirred overnight at 135° C. The mixture was poured into crushed ice and the product was extracted with trichloromethane. The extract was dried, filtered and evaporated. The residue was boiled in 2,2'-oxybispropane. The solvent was decanted (this was repeated twice) and the residue was purified by column chromatography over silica gel using a mixture of trichloromethane and methanol (97:3 by volume) as eluent. The pure fractions were collected and the eluent was evaporated, yielding 60 parts (51.1%) of 3-chloro-7-methyl-1,2-benzisoxazole as a residue (int. 1).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
JA Smith, G Le, ED Jones, J Deadman - Future Medicinal Chemistry, 2010 - Future Science
Background: 1,2-benzisoxazole derivatives have been the focus of numerous studies, due to their biological and chemical interest. Results: We demonstrate an efficient synthesis of a …
Number of citations: 5 www.future-science.com

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